molecular formula C14H26O8 B8178329 t-Butyl acetate-PEG3-CH2COOH

t-Butyl acetate-PEG3-CH2COOH

Cat. No.: B8178329
M. Wt: 322.35 g/mol
InChI Key: AIRJXXFDTSVEAV-UHFFFAOYSA-N
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Description

T-Butyl acetate-PEG3-CH2COOH is a useful research compound. Its molecular formula is C14H26O8 and its molecular weight is 322.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O8/c1-14(2,3)22-13(17)11-21-9-7-19-5-4-18-6-8-20-10-12(15)16/h4-11H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRJXXFDTSVEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of t-Butyl acetate-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of t-Butyl acetate-PEG3-CH2COOH, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Given the specialized nature of this reagent, publicly available data on its physical properties is limited. This document compiles available information from various chemical suppliers and provides generalized experimental protocols for the determination of key physical characteristics.

Core Physical and Chemical Properties

This compound is a heterobifunctional linker molecule that features a t-butyl ester protected carboxylic acid on one end and a terminal carboxylic acid on the other, connected by a polyethylene (B3416737) glycol (PEG) spacer. This structure allows for sequential conjugation to different molecules of interest.

Data Presentation: Summary of Physical and Chemical Properties

PropertyValueSource
CAS Number 1442466-57-0BioCat, MedchemExpress, MedKoo
Chemical Formula C14H26O8BioCat, MedchemExpress, MedKoo
Molecular Weight 322.35 g/mol BioCat, MedchemExpress, MedKoo
IUPAC Name 16,16-dimethyl-14-oxo-3,6,9,12,15-pentaoxaheptadecanoic acidMedKoo
InChI Key AIRJXXFDTSVEAV-UHFFFAOYSA-NMedKoo
SMILES Code CC(C)(C)OC(COCCOCCOCCOCC(O)=O)=OMedKoo
Appearance To be determinedMedKoo
Purity >98% (typically confirmed by Certificate of Analysis)MedKoo
Solubility To be determined. Similar PEGylated molecules are often soluble in Dimethyl Sulfoxide (DMSO) and other polar organic solvents.Inferred from similar compounds
Boiling Point No data availableN/A
Melting Point No data availableN/A
Density No data availableN/A
Storage Conditions Store in a dry, dark environment. Short term (days to weeks) at 0 - 4 °C; long term (months to years) at -20 °C.[1]MedKoo

Note: Many of the fundamental physical properties such as boiling point, melting point, and density for this compound have not been publicly documented. The information provided is based on data from chemical suppliers. For critical applications, experimental determination of these properties is recommended.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Experimental Workflow for Physical Property Determination

G A Obtain High-Purity Sample of This compound B Melting Point Determination (Capillary Method or DSC) A->B C Boiling Point Determination (Distillation or Ebulliometry) A->C D Density Measurement (Pycnometry or Oscillating U-tube) A->D E Solubility Assessment (Visual Method in Various Solvents) A->E F Data Analysis and Documentation B->F C->F D->F E->F

Caption: Generalized workflow for determining key physical properties of a chemical compound.

Experimental Protocols

As specific experimental protocols for this compound are not available in the public domain, the following are generalized, standard laboratory procedures for determining the key physical properties of a pure chemical substance.

1. Determination of Melting Point (Capillary Method)

  • Objective: To determine the temperature range over which the solid-phase of the compound transitions to the liquid phase.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

2. Determination of Boiling Point (Microscale Method)

  • Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Apparatus: Small test tube, thermometer, capillary tube (sealed at one end), heating bath (e.g., oil bath).

  • Procedure:

    • A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

    • A capillary tube, sealed at one end, is placed in the test tube with the open end down.

    • The test tube is heated gently in the heating bath.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is stopped, and the bath is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

3. Determination of Density (Pycnometer Method)

  • Objective: To determine the mass per unit volume of the substance.

  • Apparatus: Pycnometer (a small glass flask of known volume), analytical balance.

  • Procedure:

    • The empty pycnometer is weighed accurately.

    • The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

    • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed.

    • The density of the sample is calculated using the formula: Density_sample = (mass_sample / mass_reference) * Density_reference

4. Determination of Solubility

  • Objective: To qualitatively or quantitatively assess the solubility of the compound in various solvents.

  • Apparatus: Small test tubes or vials, a range of solvents (e.g., water, ethanol, DMSO, dichloromethane), vortex mixer, analytical balance (for quantitative).

  • Procedure (Qualitative):

    • A small, pre-weighed amount of this compound (e.g., 1 mg) is placed into a test tube.

    • A small volume of the solvent (e.g., 1 mL) is added.

    • The mixture is agitated (e.g., using a vortex mixer) for a set period.

    • The solution is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.

  • Procedure (Quantitative):

    • A saturated solution of the compound is prepared in a specific solvent at a controlled temperature.

    • A known volume of the clear, saturated solution is carefully removed.

    • The solvent is evaporated, and the mass of the remaining solute is determined.

    • The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).

This guide serves as a foundational resource for professionals working with this compound. Due to the limited availability of public data, direct experimental verification of its physical properties is strongly advised for any research or development application.

References

Unveiling the Molecular Identity of t-Butyl acetate-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, particularly those working with Proteolysis Targeting Chimeras (PROTACs), a precise understanding of the molecular characteristics of linker molecules is paramount. One such linker, t-Butyl acetate-PEG3-CH2COOH, plays a crucial role in the synthesis of these innovative therapeutic agents. This technical summary provides the core molecular information for this compound.

The fundamental chemical properties of this compound are detailed in the table below, offering a clear and concise reference for laboratory use.

PropertyValue
Molecular Formula C14H26O8[1][2][3]
Molecular Weight 322.35 g/mol [1][2][3]
CAS Number 1442466-57-0[1][2]

This polyethylene (B3416737) glycol-derived (PEG-based) linker is integral to the design and synthesis of PROTACs.[2][3] PROTACs are bifunctional molecules that harness the cell's natural protein disposal system to target and degrade specific proteins of interest. They consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The linker, such as this compound, is a critical component that dictates the spatial orientation of the two ligands, thereby influencing the efficiency of target protein degradation.

References

An In-depth Technical Guide on the Solubility of t-Butyl acetate-PEG3-CH2COOH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of t-Butyl acetate-PEG3-CH2COOH, a bifunctional PEG-based linker molecule. Given the critical role of solubility in various research and development applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this document outlines the expected solubility profile in common organic solvents, presents a detailed experimental protocol for determining precise solubility, and illustrates the functional context of this molecule in a typical experimental workflow.

Introduction to this compound

This compound is a heterobifunctional linker molecule that features a carboxylic acid group at one end and a t-butyl ester protected carboxylic acid at the other, connected by a polyethylene (B3416737) glycol (PEG) spacer. The PEG3 moiety enhances the hydrophilicity and flexibility of the linker. This molecule is frequently utilized in the field of chemical biology and drug discovery, most notably as a component in the construction of PROTACs. In this context, the linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein. The physicochemical properties of the linker, including its solubility, are paramount to the overall solubility and efficacy of the resulting PROTAC molecule.

Solubility Profile in Organic Solvents

PEG and functionalized PEG molecules are known to be soluble in a wide range of organic solvents. The presence of the polar carboxylic acid and the ether linkages of the PEG chain contributes to this solubility. Conversely, the non-polar t-butyl group may slightly enhance solubility in less polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolvent ExamplesPredicted Solubility
Polar Aprotic

Troubleshooting & Optimization

preventing aggregation of PROTACs with t-Butyl acetate-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing advanced linker technologies in Proteolysis-Targeting Chimera (PROTAC) development. This resource provides troubleshooting guides and answers to frequently asked questions regarding the use of t-Butyl acetate-PEG3-CH2COOH to mitigate aggregation and enhance the physicochemical properties of PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTAC synthesis?

A1: this compound is a heterobifunctional linker used in the modular synthesis of PROTACs.[1] It is a polyethylene (B3416737) glycol (PEG)-based linker, which is a common motif incorporated into PROTAC design.[2] The PEG portion enhances the hydrophilicity and water solubility of the final PROTAC molecule, which can help prevent the aggregation often seen with these large, complex molecules.[][4] The two ends of the linker—a protected carboxylic acid (t-Butyl acetate) and a free carboxylic acid (CH2COOH)—allow for sequential, controlled conjugation to the target protein binder and the E3 ligase ligand.[5]

Q2: How does a PEG linker, like the one derived from this compound, prevent PROTAC aggregation?

A2: PROTACs are often large (700-1100 Da) and possess hydrophobic regions, making them prone to poor solubility and aggregation in aqueous solutions.[6][7] PEG linkers address this by creating a dynamic hydration shell around the molecule through hydrogen bonding with water.[] This hydrophilic cloud increases the overall solubility of the PROTAC, preventing the individual molecules from sticking together (aggregating). This improved solubility is critical for maintaining the PROTAC's active concentration in cellular assays and improving its pharmacokinetic profile.[8]

Q3: What is the general mechanism of action for a PROTAC synthesized with this linker?

A3: A PROTAC functions by hijacking the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[9] The PROTAC, acting as a bridge, simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase.[10] This induced proximity results in the E3 ligase tagging the target protein with a chain of ubiquitin molecules.[11] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[12] The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[9][12]

Q4: Can the length of the PEG linker affect my PROTAC's activity?

A4: Yes, the length of the linker is a critical parameter that significantly influences a PROTAC's efficacy.[13] The linker's length and flexibility determine the spatial orientation of the target protein and E3 ligase.[5] An optimal linker length is required to form a stable and productive ternary complex (PROTAC-Target-E3 Ligase), which is essential for efficient ubiquitination.[6][14] A linker that is too short or too long can lead to steric hindrance or an unstable complex, reducing degradation efficiency.[6]

Troubleshooting Guide

This guide addresses common issues encountered when using PROTACs, with a focus on problems related to aggregation and solubility that this compound is designed to solve.

Problem 1: My PROTAC has low or no degradation activity in my cellular assay.

This is a frequent challenge in PROTAC development with several potential causes.[6]

Potential Cause Recommended Troubleshooting Action Rationale
Poor Solubility / Aggregation 1. Confirm complete solubilization of the PROTAC in your vehicle (e.g., DMSO) before dilution.[15]2. Perform a solubility assay (e.g., nephelometry) to determine the aqueous solubility limit.3. If aggregation is suspected, use Dynamic Light Scattering (DLS) to detect aggregates in solution.Even with a PEG linker, a highly hydrophobic PROTAC can precipitate out of the aqueous cell culture medium. Aggregated PROTACs are inactive and can cause non-specific toxicity.[15]
"Hook Effect" Perform a full dose-response curve with a wider range of concentrations, including lower nanomolar and picomolar ranges.[15][16]At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the required ternary complex, leading to reduced degradation.[15]
Poor Cell Permeability 1. Evaluate permeability using a standard assay like the Caco-2 permeability assay.[7]2. If permeability is low, consider medicinal chemistry strategies, such as reducing polar surface area or incorporating features that favor cell uptake.[16][17]PROTACs are large molecules and may struggle to cross the cell membrane to reach their intracellular targets. While PEG linkers improve solubility, they can sometimes negatively impact permeability.[16]
Incorrect E3 Ligase Choice Confirm that the E3 ligase recruited by your PROTAC (e.g., VHL, CRBN) is expressed in your target cell line using Western blot or qPCR.[6]A PROTAC cannot function if its corresponding E3 ligase is not present in the cellular environment.[18]

Problem 2: I observe high variability between experimental replicates.

Potential Cause Recommended Troubleshooting Action Rationale
Inconsistent PROTAC Concentration 1. Prepare a fresh, concentrated stock solution in DMSO for each experiment.2. Vortex the stock solution thoroughly before each serial dilution.3. After diluting into aqueous media, use the solution immediately and vortex before adding to cells.Poorly soluble or aggregating compounds can lead to inconsistent concentrations in the final assay wells, causing high variability. Ensuring a homogenous solution is critical.
PROTAC Instability Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment using LC-MS.[16]The PROTAC may be degrading in the experimental conditions, leading to inconsistent results over time.

Illustrative Data Presentation

The following tables summarize representative quantitative data, compiled from literature principles, illustrating the benefits of incorporating a PEG3 linker on PROTAC solubility and degradation performance.

Table 1: Physicochemical Properties of PROTACs

PROTACLinker TypeMolecular Weight (Da)Calculated LogPAqueous Solubility (µM)
PROTAC-C4Alkyl Chain (C4)850.45.8< 1
PROTAC-PEG3 PEG3 942.5 4.2 45

This illustrative data shows that replacing a hydrophobic alkyl linker with a hydrophilic PEG3 linker can dramatically decrease the LogP and increase aqueous solubility.

Table 2: Biological Activity of PROTACs

PROTACDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-C425055
PROTAC-PEG3 35 92

This illustrative data demonstrates that the improved solubility of PROTAC-PEG3 correlates with significantly enhanced degradation potency (lower DC₅₀) and efficacy (higher Dₘₐₓ). DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation.[5]

Key Experimental Protocols

Protocol 1: Synthesis of an Amide-Linked PROTAC using this compound

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand with an amine-functionalized target binder, using the PEG3 linker as a bridge.

Step 1: Coupling of Ligase Ligand to the Linker

  • Reagents: E3 Ligase Ligand-COOH (1.0 eq), t-Butyl acetate-PEG3-NH2 (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

  • Procedure:

    • Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the amine-functionalized PEG linker (prepared from this compound).

    • Stir the reaction at room temperature overnight.

    • Monitor progress by LC-MS. Upon completion, purify the product by flash column chromatography to yield Ligase-Linker(PEG3)-tButyl.

Step 2: Deprotection of the t-Butyl Group

  • Reagents: Ligase-Linker(PEG3)-tButyl, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the product from Step 1 in DCM.

    • Add TFA (25% v/v) to the solution at 0 °C.

    • Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Monitor deprotection by LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting product, Ligase-Linker(PEG3)-COOH, is often used directly in the next step.

Step 3: Final Coupling to Target Binder

  • Reagents: Ligase-Linker(PEG3)-COOH (1.0 eq), Target Binder-NH2 (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

  • Procedure:

    • Follow the amide coupling procedure outlined in Step 1, using the deprotected product from Step 2 and the amine-functionalized target binder.

    • Purify the final PROTAC product by preparative HPLC.[5]

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Preparation: Prepare a 10 µM solution of the PROTAC in your final assay buffer (e.g., PBS or cell culture medium without serum). Filter the solution through a 0.22 µm filter.

  • Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C or 37°C).

    • Place the filtered sample in a clean cuvette and insert it into the instrument.

    • Perform measurements to determine the particle size distribution.

  • Analysis: A monomodal distribution with a small hydrodynamic radius (typically <10 nm) indicates a non-aggregated sample. The presence of larger species or multiple peaks suggests aggregation.

Visualizations

PROTAC_Mechanism E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E3 E3 Ligase E2->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex E3->Ternary Proteasome 26S Proteasome POI Target Protein (POI) POI->Ternary PROTAC PROTAC PROTAC->Ternary Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

Synthesis_Workflow Ligand_COOH E3 Ligase Ligand (with -COOH) Step1 Step 1: Amide Coupling (HATU, DIPEA) Ligand_COOH->Step1 Linker_NH2 t-Butyl acetate -PEG3-NH2 Linker_NH2->Step1 Intermediate1 Ligase-PEG3-tButyl Step1->Intermediate1 Step2 Step 2: Deprotection (TFA) Intermediate1->Step2 Intermediate2 Ligase-PEG3-COOH Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU, DIPEA) Intermediate2->Step3 Target_NH2 Target Binder (with -NH2) Target_NH2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Caption: Workflow for PROTAC synthesis with the PEG3 linker.

Troubleshooting_Tree Start Problem: Low/No Degradation Check_Sol Is PROTAC soluble in media? Start->Check_Sol Sol_Yes Yes Check_Sol->Sol_Yes Yes Sol_No No Check_Sol->Sol_No No Check_Perm Is PROTAC cell-permeable? Sol_Yes->Check_Perm Fix_Sol Action: Improve formulation. Use PEG linker. Sol_No->Fix_Sol Perm_Yes Yes Check_Perm->Perm_Yes Yes Perm_No No Check_Perm->Perm_No No Check_Hook Ruled out Hook Effect? Perm_Yes->Check_Hook Fix_Perm Action: Perform Caco-2 assay. Redesign for permeability. Perm_No->Fix_Perm Hook_Yes Yes Check_Hook->Hook_Yes Yes Hook_No No Check_Hook->Hook_No No Check_Ternary Is ternary complex forming? Hook_Yes->Check_Ternary Fix_Hook Action: Test lower concentrations in dose-response curve. Hook_No->Fix_Hook Ternary_No No/Unstable Check_Ternary->Ternary_No No Fix_Ternary Action: Optimize linker length. Change attachment points. Ternary_No->Fix_Ternary

Caption: A decision tree for troubleshooting PROTAC experiments.

References

Validation & Comparative

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of PROTACs Featuring t-Butyl Acetate-PEG3-CH2COOH and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vivo stability of PROTACs, focusing on the performance of the t-Butyl acetate-PEG3-CH2COOH linker against alternative linker strategies. This guide provides supporting experimental data from published studies to inform the rational design of next-generation protein degraders.

The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker, the bridge connecting the target-binding warhead and the E3 ligase-recruiting ligand, plays a pivotal role in the overall pharmacokinetic (PK) and pharmacodynamic (PD) properties of these heterobifunctional molecules. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG)-based linkers, such as this compound, are frequently employed due to their ability to enhance solubility and provide synthetic tractability. However, their inherent flexibility can also render them susceptible to metabolic degradation, posing a significant challenge for in vivo applications.

This guide provides a comparative analysis of the in vivo stability of PROTACs, with a focus on those containing PEG-based linkers, and contrasts their performance with PROTACs featuring alternative linker architectures, such as more rigid alkyl and cyclic structures.

Comparative In Vivo Performance of PROTAC Linkers

Table 1: In Vivo Pharmacokinetic Parameters of Representative BRD4-Targeting PROTACs in Mice

ParameterARV-771 (PEG-based Linker)dBET1 (PEG-based Linker)MZ1 (PEG-based Linker)ARV-110 (Rigid Linker)
Dose & Route 10 mg/kg, SC50 mg/kg, IP5 mg/kg, IV10 mg/kg, PO
Cmax (Maximum Concentration) 1.73 µM392 nM--
Tmax (Time to Cmax) 1.0 h0.5 h--
AUC (Area Under the Curve) 7.3 µM·h2109 h*ng/mL3,760 nM·h-
Half-life (t1/2) -6.69 h1.04 h~110 hours (in human)[1]
Bioavailability (F) 100%--Orally bioavailable[2]
Reference [3][3][3][1][2]

Note: Direct comparison should be made with caution due to differences in experimental conditions (e.g., dose, route of administration, and analytical methods).

Table 2: In Vivo Pharmacokinetic Parameters of MZ1 in Rats

ParameterMZ1 (PEG-based Linker)
Dose & Route 5 mg/kg, IV
Clearance (CL) 20.7% of liver blood flow
Volume of Distribution (Vss) 0.38 L/kg
Half-life (t1/2) 1.04 h
Reference [3]

Key Observations and Linker Design Considerations:

  • PEG Linker Flexibility and Metabolism: Flexible linkers like PEG are often susceptible to in vivo metabolism, which can lead to rapid clearance and reduced exposure.[4] The ether linkages in PEG chains can be sites of oxidative metabolism.[1] This metabolic liability is a significant factor contributing to the often-observed disconnect between in vitro potency and in vivo efficacy.[4]

  • Rigid Linkers for Enhanced Stability: Incorporating rigid structural motifs, such as piperidine (B6355638) and piperazine (B1678402) rings, into the linker can significantly improve metabolic stability.[5] The clinical candidate ARV-110, for example, utilizes a more rigid linker, contributing to its improved pharmacokinetic profile and oral bioavailability.[2][5]

  • Linker Length and Potency: The length of the linker is a critical parameter that influences the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Both excessively short and long linkers can be detrimental to degradation efficacy.[6]

  • Alkyl Chains: Simple alkyl chains are another class of flexible linkers. While synthetically accessible, their hydrophobicity can negatively impact solubility.[7]

Experimental Protocols for Assessing In Vivo Stability

To rigorously evaluate the in vivo stability of PROTACs, a series of well-defined experimental protocols are essential.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a PROTAC following systemic administration.

Materials:

  • Test PROTAC compound

  • Male CD-1 or BALB/c mice (8-12 weeks old)

  • Formulation vehicle (e.g., 5% DMSO, 10% Solutol HS 15, and 85% saline for intravenous administration)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system

Procedure:

  • Formulation: Prepare the PROTAC formulation at the desired concentration.

  • Administration: Administer the PROTAC to the mice via the desired route (e.g., intravenous bolus injection into the tail vein or oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental analysis to determine key PK parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.[3]

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the susceptibility of a PROTAC to phase I metabolism.

Materials:

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the phosphate buffer, PROTAC solution (typically at 1 µM), and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with t-Butyl acetate- PEG3-CH2COOH linker) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase PROTAC->E3_Ligase POI->PROTAC Proteasome Proteasome POI->Proteasome Enters for Degradation E3_Ligase->POI Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_invivo In Vivo Stability Assessment Formulation PROTAC Formulation Administration Administration to Animal Model (e.g., Mouse) Formulation->Administration Sampling Blood/Tissue Sampling at Time Points Administration->Sampling Analysis LC-MS/MS Analysis of PROTAC Levels Sampling->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis Result Determination of Half-life, Clearance, etc. PK_Analysis->Result

Caption: Experimental workflow for in vivo stability assessment.

References

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